Cas no 857054-02-5 (3-Methyl 2H-Furo2,3-cpyran-2-one)

3-Methyl 2H-Furo2,3-cpyran-2-one structure
857054-02-5 structure
Product Name:3-Methyl 2H-Furo2,3-cpyran-2-one
Numero CAS:857054-02-5
MF:C8H6O3
MW:150.131442546844
CID:663711
PubChem ID:11469158
Update Time:2025-09-26

3-Methyl 2H-Furo2,3-cpyran-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Methyl 2H-Furo[2,3-c]pyran-2-one
    • 2H-Furo[2,3-c]pyran-2-one, 3-methyl-
    • 3-METHYL-2H-FURO[2,3-C]PYRAN-2-ONE
    • 3-METHYL-FURO[2,3-C]PYRAN-2-ONE
    • 3-methylfuro[2,3-c]pyran-2-one
    • KAR1
    • Karrikinolide
    • 3-Methyl-2H-furo[2,3-c]pyran-2-one (ACI)
    • Karrikin 1
    • 857054-02-5
    • Q27462001
    • Karrikin KAR1
    • AKOS006285049
    • SCHEMBL3851130
    • DB-262394
    • KKN
    • CS-0127950
    • HY-136302
    • DTXSID70466795
    • 3-Methyl 2H-Furo2,3-cpyran-2-one
    • Inchi: 1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3
    • Chiave InChI: JUTMAMXOAOYKHT-UHFFFAOYSA-N
    • Sorrisi: O=C1C(C)=C2C(=COC=C2)O1

Proprietà calcolate

  • Massa esatta: 150.03200
  • Massa monoisotopica: 150.031694049g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 307
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 35.5Ų

Proprietà sperimentali

  • Punto di fusione: 116-118°C
  • PSA: 43.35000
  • LogP: 1.64600

3-Methyl 2H-Furo2,3-cpyran-2-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M305480-1mg
3-Methyl 2H-Furo[2,3-c]pyran-2-one
857054-02-5
1mg
$ 289.00 2023-09-07
TRC
M305480-2mg
3-Methyl 2H-Furo[2,3-c]pyran-2-one
857054-02-5
2mg
$555.00 2023-05-17
TRC
M305480-5mg
3-Methyl 2H-Furo[2,3-c]pyran-2-one
857054-02-5
5mg
$ 1332.00 2023-09-07
TRC
M305480-10mg
3-Methyl 2H-Furo[2,3-c]pyran-2-one
857054-02-5
10mg
$ 2240.00 2023-09-07
TRC
M305480-25mg
3-Methyl 2H-Furo[2,3-c]pyran-2-one
857054-02-5
25mg
$4762.00 2023-05-17
Apollo Scientific
BICR202-5mg
KAR1
857054-02-5
5mg
£795.00 2024-05-23
A2B Chem LLC
AC19729-1mg
3-Methyl-2H-furo[2,3-c]pyran-2-one
857054-02-5 ≥98%
1mg
$243.00 2024-04-19
BioAustralis
BIA-K1791-0.50 mg
Karrikinolide
857054-02-5 >95%byHPLC
0.50mg
$233.00 2023-09-11
BioAustralis
BIA-K1791-2.50 mg
Karrikinolide
857054-02-5 >95%byHPLC
2.50mg
$816.00 2023-09-11
1PlusChem
1P004Q5T-1mg
2H-Furo[2,3-c]pyran-2-one, 3-methyl-
857054-02-5 ≥98%
1mg
$335.00 2024-04-21

3-Methyl 2H-Furo2,3-cpyran-2-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene
Riferimento
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: tert-Butylamine borane ,  Aluminum chloride Solvents: Dichloromethane ;  20 min, reflux; 10 min, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Metodo di produzione 3

Condizioni di reazione
1.1 15 min, heated
Riferimento
Production of the Seed Germination Stimulant Karrikinolide from Combustion of Simple Carbohydrates
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2011, 59(4), 1195-1198

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; 10 min, -78 °C
1.2 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 -78 °C; 20 min, -78 °C → -10 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  -10 °C
2.1 Reagents: Triethyl phosphite ;  3 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, rt
2.3 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 1 h, rt
Riferimento
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Tributylamine ,  Titanium tetrachloride Solvents: Dichloromethane ;  -60 - -55 °C; 1.5 h, -60 - -55 °C
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  0 - 5 °C; 30 min, 0 - 5 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  0 - 5 °C; 1 h, 0 - 5 °C
2.3 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  2 h, reflux
Riferimento
Synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-ones utilizing direct and regioselective Ti-crossed aldol addition
Nagase, Ryohei; et al, Tetrahedron Letters, 2008, 49(29-30), 4509-4512

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid Catalysts: Methyl(triphenylphosphine)gold Solvents: Toluene ;  2 h, reflux
Riferimento
New and Scalable Access to Karrikin (KAR1) and Evaluation of Its Potential Application on Corn Germination
Lachia, Mathilde; et al, Helvetica Chimica Acta, 2018, 101(8),

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: tert-Butylamine borane ,  Aluminum chloride Solvents: Dichloromethane ;  rt → reflux; 20 min, reflux
Riferimento
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: tert-Butylamine borane ,  Aluminum chloride Solvents: Dichloromethane ;  10 min, reflux
Riferimento
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Efficient synthesis of karrikinolide via Cu(II)-catalyzed lactonization
Matsuo, Kazumasa; et al, Tetrahedron, 2011, 67(5), 971-975

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: tert-Butylamine borane Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Aluminum chloride ;  2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethyl phosphite ;  3 h, 140 °C; 140 °C → rt
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, rt
1.3 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 1 h, rt
Riferimento
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  0 - 5 °C; 1 h, 0 - 5 °C
1.3 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  2 h, reflux
Riferimento
Synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-ones utilizing direct and regioselective Ti-crossed aldol addition
Nagase, Ryohei; et al, Tetrahedron Letters, 2008, 49(29-30), 4509-4512

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 80 °C
Riferimento
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 -
Riferimento
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

Metodo di produzione 15

Condizioni di reazione
1.1 heated
Riferimento
Production of the Seed Germination Stimulant Karrikinolide from Combustion of Simple Carbohydrates
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2011, 59(4), 1195-1198

Metodo di produzione 16

Condizioni di reazione
1.1 15 min, heated
Riferimento
Production of the Seed Germination Stimulant Karrikinolide from Combustion of Simple Carbohydrates
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2011, 59(4), 1195-1198

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  15 min, reflux
1.2 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide ;  reflux; reflux → 0 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Efficient synthesis of karrikinolide via Cu(II)-catalyzed lactonization
Matsuo, Kazumasa; et al, Tetrahedron, 2011, 67(5), 971-975

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; 10 min, -78 °C
1.2 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 -78 °C; 20 min, -78 °C → -10 °C
1.4 Reagents: Diisopropylethylamine ;  10 min, -78 °C
1.5 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  -78 °C; 1 h
1.6 -78 °C; 20 min, -78 °C → -10 °C
1.7 Reagents: Sodium bicarbonate Solvents: Water ;  -10 °C
2.1 Reagents: Triethyl phosphite ;  3 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, rt
2.3 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 1 h, rt
Riferimento
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; 10 min, -78 °C
1.2 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 -78 °C; 20 min, -78 °C → -10 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  -10 °C
2.1 Reagents: Triethyl phosphite ;  3 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, rt
2.3 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 1 h, rt
Riferimento
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 12 h, rt
2.1 Reagents: Methanesulfonic acid Catalysts: Methyl(triphenylphosphine)gold Solvents: Toluene ;  2 h, reflux
Riferimento
New and Scalable Access to Karrikin (KAR1) and Evaluation of Its Potential Application on Corn Germination
Lachia, Mathilde; et al, Helvetica Chimica Acta, 2018, 101(8),

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 80 °C
Riferimento
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

3-Methyl 2H-Furo2,3-cpyran-2-one Raw materials

3-Methyl 2H-Furo2,3-cpyran-2-one Preparation Products

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd